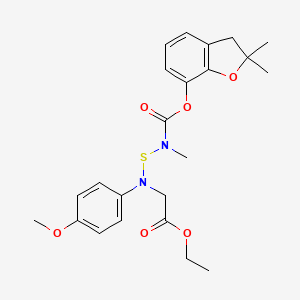

Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(4-methoxyphenyl)-, ethyl ester

描述

This glycine derivative is a structurally complex molecule featuring a benzofuranyloxy carbonyl group, a methylaminothio linker, and a 4-methoxyphenyl substituent, all esterified to an ethyl group. Such modifications are typical in agrochemical or pharmaceutical candidates, where the benzofuran moiety often enhances metabolic stability, and the methoxyphenyl group may influence lipophilicity and target binding .

属性

CAS 编号 |

82560-53-0 |

|---|---|

分子式 |

C23H28N2O6S |

分子量 |

460.5 g/mol |

IUPAC 名称 |

ethyl 2-(N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-4-methoxyanilino)acetate |

InChI |

InChI=1S/C23H28N2O6S/c1-6-29-20(26)15-25(17-10-12-18(28-5)13-11-17)32-24(4)22(27)30-19-9-7-8-16-14-23(2,3)31-21(16)19/h7-13H,6,14-15H2,1-5H3 |

InChI 键 |

VKAXCLNHFJGFGD-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)CN(C1=CC=C(C=C1)OC)SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C |

产品来源 |

United States |

生物活性

Glycine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(4-methoxyphenyl)-, ethyl ester is a complex organic molecule characterized by its unique structure that includes a benzofuran moiety and various functional groups. This article delves into its biological activity, synthesis, and potential therapeutic applications based on current research findings.

- Molecular Formula : C20H30N2O5S

- Molecular Weight : 410.53 g/mol

- CAS Number : 82560-47-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of functional groups such as thio and ethyl ester allows it to form covalent and non-covalent interactions with proteins and enzymes. These interactions can modulate various biological pathways, including:

- Signal Transduction : Altering cellular signaling pathways.

- Enzyme Inhibition : Potentially inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

- Gene Expression Regulation : Influencing transcription factors and other regulatory proteins.

Biological Activity

Research indicates that glycine derivatives exhibit a range of biological activities:

- Anti-inflammatory Activity : Some studies suggest that compounds similar to this glycine derivative may inhibit COX enzymes, thereby reducing inflammation.

- Antioxidant Properties : Glycine derivatives have been shown to possess antioxidant activities, which can protect cells from oxidative stress.

- Neuroprotective Effects : The compound may also exhibit neuroprotective properties by modulating neurotransmitter systems.

In Vitro Studies

In vitro studies have demonstrated promising results for glycine derivatives in various assays:

- A study reported that certain glycine derivatives showed selective inhibition of COX-2 with an IC50 value of 6 µM, indicating potential as anti-inflammatory agents .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Glycine Derivative A | 6 | COX-2 |

| Glycine Derivative B | 80 | Antioxidant Activity |

Pharmacokinetic Properties

The pharmacokinetic profile of glycine derivatives is crucial for their development as therapeutic agents. The compound adheres to Lipinski's rule of five, suggesting good oral bioavailability and favorable absorption characteristics .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Benzofuran Ring : Achieved through cyclization reactions involving phenolic compounds.

- Attachment of the Glycine Moiety : Conducted via condensation reactions using coupling reagents.

- Functional Group Modifications : Incorporation of thio and ethyl ester groups through specific chemical reactions.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s closest analogs are glycine esters with variations in substituents, which critically alter physicochemical and biological properties. Below is a detailed comparison:

Structural Analogues and Substituent Variations

Glycine, N-(4-chlorobenzoyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester () Key Difference: Replaces the 4-methoxyphenyl group with a 4-chlorobenzoyl moiety. This could enhance interactions with nucleophilic residues in enzyme targets .

Ethyl N-{[{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]carbonyl}(methyl)amino]sulfanyl}-N-(phenylcarbonyl)glycinate () Key Difference: Features a phenylcarbonyl group instead of 4-methoxyphenyl. Implications: The phenylcarbonyl group lacks the methoxy’s polarity, likely increasing lipophilicity and membrane permeability, which could affect bioavailability .

Ethyl N-(chloroacetyl)-N-(2,6-diethylphenyl)glycinate () Key Difference: Substitutes the benzofuranyl group with a chloroacetyl and diethylphenyl chain.

Functional Group Impact on Activity

- Benzofuranyloxy Carbonyl Group : Common in pesticides (e.g., metsulfuron methyl ester, ), this group likely contributes to stability against oxidative degradation.

- Methoxy vs. Chloro Substituents : Methoxy groups (target compound) enhance π-π stacking in aromatic interactions, whereas chloro groups () may improve halogen bonding with proteins .

- Thioether Linker: The methylaminothio group in the target compound could facilitate hydrogen bonding or redox-mediated interactions, unlike sulfonyl or carbonyl linkers in other analogs .

Data Table: Structural and Functional Comparison

Research Findings on Similarity Assessment

- Cheminformatics Approaches : Structural similarity is quantified using molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto coefficients. The target compound’s benzofuranyl and methoxyphenyl groups would yield high similarity scores with and compounds (>0.7 Tanimoto), suggesting overlapping biological targets .

- Activity Cliffs: Minor substituent changes (e.g., methoxy → chloro) can lead to drastic activity differences. For example, chloro analogs () might exhibit higher herbicidal activity due to increased electrophilicity, while methoxy derivatives (target) could prioritize antifungal properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。